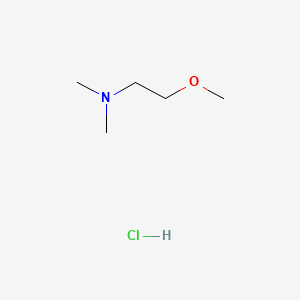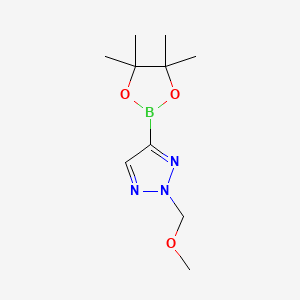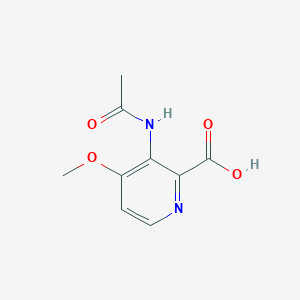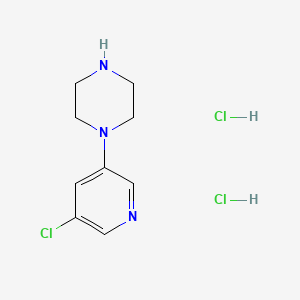
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H14Cl3N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
The synthesis of 1-(5-Chloropyridin-3-yl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative . Another method includes the use of palladium-catalyzed cyclization reactions, which provide an efficient synthetic route to arylpiperazines under aerobic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent.
Comparación Con Compuestos Similares
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
1-(3-Chlorophenyl)piperazine dihydrochloride: This compound has a phenyl ring instead of a pyridine ring, which affects its chemical properties and biological activities.
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridine ring, known for its use as a selective α2-adrenergic receptor antagonist.
Propiedades
Fórmula molecular |
C9H14Cl3N3 |
|---|---|
Peso molecular |
270.6 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H |
Clave InChI |
FIGVDUGUOXNHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CN=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
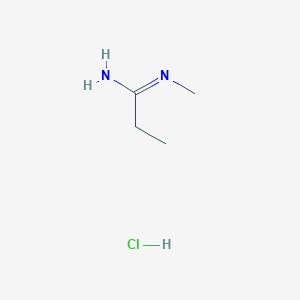


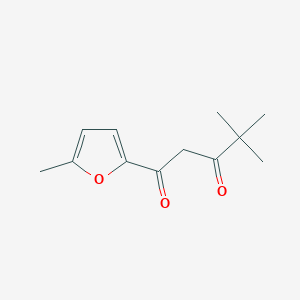
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
